Cas no 189299-04-5 (2-Propen-1-one, 1-[2,4-dihydroxy-6-methoxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-, (2E)-)
![2-Propen-1-one, 1-[2,4-dihydroxy-6-methoxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-, (2E)- structure](https://pt.kuujia.com/scimg/cas/189299-04-5x500.png)
189299-04-5 structure
Nome do Produto:2-Propen-1-one, 1-[2,4-dihydroxy-6-methoxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-, (2E)-
2-Propen-1-one, 1-[2,4-dihydroxy-6-methoxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-, (2E)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Propen-1-one, 1-[2,4-dihydroxy-6-methoxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-, (2E)-
- CHEMBL471777
- (E)-1-[2,4-dihydroxy-6-methoxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
- DTXSID401315133
- LMPK12120296
- 5'-prenylxanthohumol
- CHEBI:172663
- 3',5'-Diprenyl-4,2',4'-trihydroxy-6-methoxychalcone
- 1-(2-Allyl-4-pentenoyl)-3-cyclohexyl-Urea
- 189299-04-5
- SCHEMBL143839
- 2',4,4'-Trihydroxy-6'-methoxy-3',5'-diprenylchalcone
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- Inchi: 1S/C26H30O5/c1-16(2)6-13-20-24(29)21(14-7-17(3)4)26(31-5)23(25(20)30)22(28)15-10-18-8-11-19(27)12-9-18/h6-12,15,27,29-30H,13-14H2,1-5H3/b15-10+
- Chave InChI: HOTYOZVURUOVTK-XNTDXEJSSA-N
- SMILES: C(C1=C(OC)C(C/C=C(/C)\C)=C(O)C(C/C=C(/C)\C)=C1O)(=O)/C=C/C1=CC=C(O)C=C1
Propriedades Computadas
- Massa Exacta: 422.20932405g/mol
- Massa monoisotópica: 422.20932405g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 31
- Contagem de Ligações Rotativas: 8
- Complexidade: 663
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 7
- Superfície polar topológica: 87Ų
Propriedades Experimentais
- Densidade: 1.171±0.06 g/cm3(Predicted)
- Ponto de Fusão: 62-68 °C
- Ponto de ebulição: 618.7±55.0 °C(Predicted)
- pka: 7.71±0.50(Predicted)
2-Propen-1-one, 1-[2,4-dihydroxy-6-methoxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-, (2E)- Literatura Relacionada
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
189299-04-5 (2-Propen-1-one, 1-[2,4-dihydroxy-6-methoxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-, (2E)-) Produtos relacionados
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